molecular formula C43H45ClN4O6 B1681317 Timcodar CAS No. 179033-51-3

Timcodar

Cat. No.: B1681317
CAS No.: 179033-51-3
M. Wt: 749.3 g/mol
InChI Key: MQSMWZHHUGSULF-QNGWXLTQSA-N
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Preparation Methods

The synthesis of Timcodar involves several steps:

    Condensation: 1,3-acetonedicarboxylic acid is condensed with pyridine-4-carboxaldehyde, followed by acid decarboxylation to produce 1,5-dipyridylpentadienone.

    Reduction: The resulting compound is reduced to a saturated ketone using transfer hydrogenation with formic acid and palladium on carbon.

    Coupling: The ketone is then coupled with benzyl amine in benzene, followed by reduction of the intermediate imine with sodium borohydride to form a secondary amine.

    Amide Formation: The secondary amine is coupled with N-Boc-N-methyl-L-4-chlorophenylalanine in the presence of EDC to form an amide.

    Deprotection and Coupling: After Boc deprotection with trifluoroacetic acid, the resulting amine is coupled with 3,4,5-trimethoxybenzoylformic acid to furnish this compound.

Chemical Reactions Analysis

Timcodar undergoes various chemical reactions, including:

Scientific Research Applications

Timcodar has several scientific research applications:

Mechanism of Action

Timcodar exerts its effects by inhibiting the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in adipogenesis. By inhibiting PPARγ, this compound suppresses the differentiation of preadipocytes into adipocytes, thereby reducing fat accumulation. It also affects the phosphorylation status of glucocorticoid receptors, influencing their activity .

Properties

IUPAC Name

(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMWZHHUGSULF-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H45ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870142
Record name N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179033-51-3
Record name Timcodar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179033513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timcodar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMCODAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U141W322WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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